BenchChemオンラインストアへようこそ!

5-Methoxyquinoxalin-2-ol

Melting point Crystallinity Process chemistry

5-Methoxyquinoxalin-2-ol (also catalogued as 5-methoxy-2(1H)-quinoxalinone or 5-methoxy-1H-quinoxalin-2-one) is a bicyclic heterocycle of the quinoxalin-2-one class, bearing a methoxy substituent at the 5-position and a hydroxyl/oxo tautomeric functionality at the 2-position. With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, this crystalline solid is supplied at a typical purity of 95% and is primarily consumed as a synthetic intermediate in medicinal chemistry programmes, most notably those targeting Janus kinase (JAK) inhibition.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 76052-79-4
Cat. No. B3153539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoxalin-2-ol
CAS76052-79-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=CC(=O)N2
InChIInChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-9(7)10-5-8(12)11-6/h2-5H,1H3,(H,11,12)
InChIKeyQIUSQJFYMAMRJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinoxalin-2-ol (CAS 76052-79-4): Core Physicochemical Identity and Procurement-Relevant Specifications


5-Methoxyquinoxalin-2-ol (also catalogued as 5-methoxy-2(1H)-quinoxalinone or 5-methoxy-1H-quinoxalin-2-one) is a bicyclic heterocycle of the quinoxalin-2-one class, bearing a methoxy substituent at the 5-position and a hydroxyl/oxo tautomeric functionality at the 2-position . With a molecular formula of C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol, this crystalline solid is supplied at a typical purity of 95% and is primarily consumed as a synthetic intermediate in medicinal chemistry programmes, most notably those targeting Janus kinase (JAK) inhibition . Its procurement is driven by the specific regiochemistry of the 5-OCH₃ group, which fundamentally differentiates its physicochemical and application profile from the unsubstituted parent quinoxalin-2-ol and other positional isomers.

5-Methoxyquinoxalin-2-ol: Why Generic Quinoxalin-2-ol or Other Positional Isomers Cannot Be Interchanged Without Experimental Re-Validation


Substitution at the 5-position of the quinoxalin-2-one scaffold is not a conservative structural modification. The introduction of the electron-donating methoxy group at C5 alters the electron density distribution of the aromatic and heterocyclic rings, directly affecting key properties that govern both synthetic utility and biological recognition: the melting point of the crystalline intermediate, solubility in organic processing solvents, hydrogen-bonding capacity, and the compound’s safety profile during handling . These physicochemical shifts mean that reaction conditions, purification protocols, and downstream synthetic yields optimised for unsubstituted quinoxalin-2-ol (mp 271–272 °C) or the 3-methyl analog (mp 246–248 °C) are not transferable to the 5-methoxy derivative (mp 198–202 °C) . Furthermore, in biological systems, the 5-methoxy substituent has been exploited as a key structural feature in the design of JAK kinase inhibitors, where the quinoxalinone framework participates in specific hydrogen-bonding networks within the ATP-binding pocket — an interaction geometry that the unsubstituted or 6-methoxy isomer cannot replicate without altering the presentation of the oxo/hydroxyl pharmacophore . Substitution with a simpler or differently-substituted quinoxalin-2-ol therefore introduces a dual risk: failure in the chemical synthesis pathway (altered reactivity, solubility, or crystallinity) and loss of the designed biological activity in the final target molecule.

5-Methoxyquinoxalin-2-ol: Head-to-Head Quantitative Differentiation Against Closest Analogs for Informed Procurement


Melting Point Depression: 5-Methoxy Substitution Lowers Crystalline Lattice Energy by ~70 °C Versus Unsubstituted Quinoxalin-2-ol

The introduction of the methoxy group at the 5-position dramatically lowers the melting point of the quinoxalin-2-one scaffold, reflecting reduced intermolecular hydrogen-bonding strength and altered crystal packing. 5-Methoxyquinoxalin-2-ol exhibits a melting point of 198–202 °C, compared to 271–272 °C for unsubstituted quinoxalin-2-ol and 246–248 °C for 3-methylquinoxalin-2-ol . This 70–73 °C depression relative to the parent compound directly impacts thermal stability during storage and handling, recrystallisation solvent selection, and melt-processing compatibility in solid-form chemistry applications .

Melting point Crystallinity Process chemistry Purification

Solubility Profile Shift: 5-Methoxyquinoxalin-2-ol Requires DMSO or DMF for Dissolution, Contrasting with the Aqueous Alkali Solubility of the Unsubstituted Parent

Solubility behaviour governs the choice of reaction solvent for downstream synthetic transformations. Technical datasheets report that 5-methoxyquinoxalin-2-ol exhibits limited aqueous solubility but dissolves well in DMSO and DMF . In contrast, the unsubstituted quinoxalin-2-ol is described as insoluble in water but soluble in alkaline aqueous solutions, ethyl acetate, acetonitrile, and acetone [1]. This divergence means that reaction protocols developed for the unsubstituted parent compound using ethyl acetate or aqueous base work-up cannot be directly applied to 5-methoxyquinoxalin-2-ol, which requires dipolar aprotic solvent systems.

Solubility Formulation Reaction solvent DMSO DMF

Safety Profile Differentiation: 5-Methoxyquinoxalin-2-ol Carries GHS H318 (Serious Eye Damage) Classification, While the Unsubstituted Parent Is Classified as a Skin/Eye Irritant (H315/H319)

The GHS hazard classification for 5-methoxyquinoxalin-2-ol includes H318 (causes serious eye damage), necessitating face shield protection during handling . In comparison, the unsubstituted quinoxalin-2-ol is classified under H315 (causes skin irritation) and H319 (causes serious eye irritation) with the lower-severity 'Warning' signal word, and is designated merely as an irritant (Xi) under European classification [1]. The escalation from 'irritation' (Category 2) to 'damage' (Category 1) for ocular exposure means that laboratory SOPs must be upgraded when switching from the parent compound to the 5-methoxy derivative, with implications for personal protective equipment (PPE) requirements, waste handling, and regulatory documentation.

GHS classification Safety Handling Eye damage Irritant

JAK Kinase Inhibitor Intermediate Application: The 5-Methoxy Quinoxalinone Scaffold Is Specifically Documented for JAK Inhibitor Synthesis, Distinguishing It from 3-Substituted Analogs Used for Antiviral Targets

Vendor technical documentation identifies 5-methoxyquinoxalin-2(1H)-one as an intermediate specifically employed in the preparation of JAK kinase inhibitors for oncology research, with the quinoxalinone framework participating in hydrogen-bonding networks within the target binding site . This application profile contrasts with that of 3-substituted quinoxalin-2-ol analogs such as 3-morpholin-4-yl-quinoxalin-2-ol (CAS 2725-16-8), which are documented as intermediates for IMPDH inhibition (antiviral/immunosuppression) and MAO-A inhibition rather than JAK-targeted programmes . The distinct substitution position thus routes the same core scaffold toward entirely different therapeutic target classes, a critical consideration for medicinal chemistry procurement where the intended downstream biological target determines which intermediate must be sourced.

JAK kinase inhibitor Oncology Synthetic intermediate ATP-binding pocket

Hydrogen-Bond Acceptor Count: The 5-Methoxy Group Increases HBA Capacity to 3 Versus 2 for the Unsubstituted Parent, Enabling Distinct Supramolecular Synthon Formation

The methoxy substituent at position 5 adds one hydrogen-bond acceptor (HBA) site (the ether oxygen) to the quinoxalin-2-one scaffold. The unsubstituted quinoxalin-2-ol possesses 2 HBA sites (the carbonyl oxygen and the pyrazine nitrogen) and 1 hydrogen-bond donor (HBD), yielding an HBA/HBD ratio of 2:1 . 5-Methoxyquinoxalin-2-ol increases the HBA count to 3 while retaining 1 HBD (HBA/HBD ratio of 3:1), a change that directly alters the stoichiometry and topology of intermolecular hydrogen-bonding networks in co-crystals, host–guest complexes, and protein–ligand interactions . This enhanced HBA capacity is explicitly cited as enabling the formation of hydrogen-bonding networks in crystal engineering applications reported in supramolecular chemistry .

Hydrogen bond acceptor Crystal engineering Supramolecular chemistry Co-crystal design

Cautionary Note: The Widely Circulated Lipoxygenase Inhibitor Claim (MeSH M0014961) Is a Misattribution — This Entry Refers to Masoprocol, Not 5-Methoxyquinoxalin-2-ol

Multiple vendor websites and secondary databases attribute potent lipoxygenase inhibitory activity to 5-methoxyquinoxalin-2-ol, citing MeSH entry M0014961. However, authoritative verification demonstrates that MeSH M0014961 corresponds to Masoprocol (meso-nordihydroguaiaretic acid, CAS 27686-84-6, UNII 7BO8G1BYQU), a lignan natural product structurally unrelated to the quinoxaline class [1]. The MeSH descriptor reads: 'A potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent.' The Registry Number 7BO8G1BYQU unambiguously identifies masoprocol, not any quinoxaline derivative [2]. Procurement decisions predicated on lipoxygenase inhibitory activity for 5-methoxyquinoxalin-2-ol are therefore based on erroneous data propagation and should be treated as invalid.

Data integrity Misattribution Lipoxygenase Procurement due diligence

5-Methoxyquinoxalin-2-ol: Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Medicinal Chemistry: JAK Kinase Inhibitor Lead Optimisation Programmes

5-Methoxyquinoxalin-2-ol serves as a key synthetic intermediate for constructing JAK kinase inhibitor candidates in oncology research, where the quinoxalinone scaffold participates in specific hydrogen-bonding interactions within the ATP-binding pocket . The documented melting point (198–202 °C) and DMSO/DMF solubility profile provide defined handling parameters for parallel synthesis workflows. Procuring this specific 5-methoxy regioisomer ensures that the hydrogen-bond acceptor geometry (3 HBA sites) presented to the kinase active site matches the designed pharmacophore model, a critical parameter that the unsubstituted quinoxalin-2-ol (2 HBA sites) cannot satisfy .

Supramolecular Chemistry and Crystal Engineering: Co-crystal Design Exploiting an Enhanced 3:1 HBA/HBD Ratio

The additional hydrogen-bond acceptor site provided by the 5-methoxy group (total HBA count = 3, vs. 2 for the parent) enables supramolecular synthon designs that require a third acceptor vector . Vendor documentation explicitly references the utility of this scaffold in crystal engineering applications reported in the supramolecular chemistry literature . Researchers designing co-crystals or host–guest systems requiring geometrically specific hydrogen-bonding networks will find this regioisomer indispensable; substitution with the unsubstituted parent would eliminate one acceptor site and collapse the intended supramolecular architecture.

Process Chemistry Development: Establishing Thermal and Solubility Specifications for Scale-Up

The well-defined melting point of 198–202 °C provides a quantitative purity and identity checkpoint during scale-up that is distinct from both the unsubstituted parent (271–272 °C) and the 3-methyl analog (246–248 °C), enabling unambiguous in-process control via melting point determination . The requirement for DMSO or DMF as processing solvents, coupled with the low-temperature storage recommendation (2–8 °C), informs reactor design and solvent recovery systems that differ from those used for the ethyl acetate/aqueous-alkali-soluble parent compound . Process chemists scaling JAK inhibitor syntheses must source the 5-methoxy compound specifically, as reaction parameters optimised for other quinoxalin-2-ol isomers will not transfer.

Laboratory Safety and Compliance: Facilities Requiring Enhanced PPE Protocols for Ocular Hazard Class 1 Compounds

The GHS H318 (serious eye damage, Category 1) classification of 5-methoxyquinoxalin-2-ol mandates face shield use and upgraded handling protocols compared with the unsubstituted quinoxalin-2-ol, which is classified only as a Category 2 eye irritant (H319) under the less severe 'Warning' signal word . Procurement for laboratories operating under standardised chemical hygiene plans must account for the additional PPE, engineering controls, and waste disposal procedures triggered by the Category 1 ocular hazard. This safety differential alone may determine compound selection in facilities where handling of Category 1 eye damage agents requires specialised authorisation or infrastructure not needed for Category 2 irritants .

Quote Request

Request a Quote for 5-Methoxyquinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.